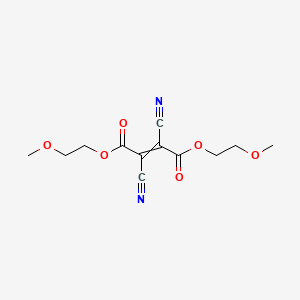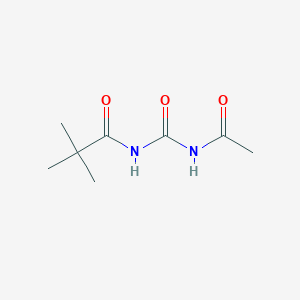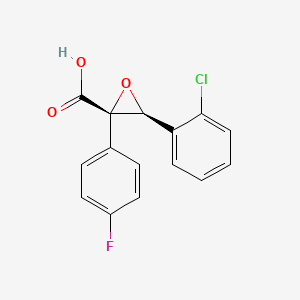
Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate: is an organic compound with the molecular formula C₁₂H₁₄N₂O₆ and a molecular weight of 282.25 g/mol . This compound is characterized by the presence of two methoxyethyl groups and two cyano groups attached to a butenedioate backbone. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate typically involves the reaction of 2-methoxyethanol with a suitable dicyanobut-2-enedioate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
Chemistry: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce cyano groups into peptides and proteins, which can then be further modified for various applications .
Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate involves its ability to undergo various chemical transformations. The cyano groups can participate in nucleophilic addition reactions, while the methoxyethyl groups can undergo substitution reactions. These properties make it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Diethylene glycol dimethyl ether (Diglyme): Similar in structure but lacks the cyano groups.
Bis(2-methoxyethyl)amine: Contains amine groups instead of cyano groups.
Bis(2-methoxyethyl)phthalate: Contains a phthalate backbone instead of a butenedioate backbone .
Uniqueness: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate is unique due to the presence of both methoxyethyl and cyano groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
833447-39-5 |
|---|---|
Formule moléculaire |
C12H14N2O6 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C12H14N2O6/c1-17-3-5-19-11(15)9(7-13)10(8-14)12(16)20-6-4-18-2/h3-6H2,1-2H3 |
Clé InChI |
KASHDYHSSZTBMP-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(=O)C(=C(C#N)C(=O)OCCOC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)


![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)


![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)

![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)


